![molecular formula C17H15F3N4O3S B2985422 4-Methoxy-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide CAS No. 320421-90-7](/img/structure/B2985422.png)
4-Methoxy-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide
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Overview
Description
“4-Methoxy-N’-methyl-N’-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide” is a chemical compound with the molecular formula C17H15F3N4O3S . It has an average mass of 412.386 Da and a monoisotopic mass of 412.081696 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, such as a methoxy group (-OCH3), a trifluoromethyl group (-CF3), a quinazolinyl group, and a benzenesulfonohydrazide group . These groups contribute to the compound’s physical and chemical properties.Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 516.0±60.0 °C at 760 mmHg, and a flash point of 265.9±32.9 °C . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . Its LogP value is 3.62, indicating its relative lipophilicity .Scientific Research Applications
Anticancer Research
This compound has been explored for its potential as an anticancer agent . Quinazoline derivatives are known to exhibit antiproliferative activities against various cancer cell lines. The trifluoromethyl group in particular may enhance the compound’s ability to inhibit cancer cell growth .
DNA Damage Response (DDR) Modulation
The compound may play a role in modulating the DNA damage response, which is crucial for maintaining genomic integrity. This could be particularly relevant in cancer treatment, where DDR modulation can lead to the selective killing of cancer cells .
Werner Helicase Inhibition
As a potential inhibitor of Werner (WRN) helicase, this compound could be used to target specific pathways in cancer cells. WRN helicase is involved in DNA repair, and its inhibition can lead to increased sensitivity of cancer cells to certain therapies .
Structure-Based Drug Design
The molecular structure of this compound allows for the possibility of structure-based drug design. This approach can lead to the development of new drugs with improved specificity and potency for various diseases .
Chemical Biology Studies
In chemical biology, this compound could be used as a tool to study biological processes at the molecular level. Its interactions with enzymes and other proteins can provide insights into the mechanisms of action of potential drugs .
Pharmacokinetic Optimization
The compound’s structure could be modified to optimize its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This is crucial for the development of effective and safe pharmaceuticals .
Molecular Diversity in Medicinal Chemistry
This compound contributes to molecular diversity in medicinal chemistry. Its unique structure can serve as a scaffold for the development of a wide range of therapeutic agents .
Bioactive Scaffold Development
Finally, the compound serves as a bioactive scaffold. Its core structure can be used as a starting point for the synthesis of various derivatives with potential biological activities .
Mechanism of Action
properties
IUPAC Name |
4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S/c1-24(23-28(25,26)12-9-7-11(27-2)8-10-12)15-13-5-3-4-6-14(13)21-16(22-15)17(18,19)20/h3-10,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXRCMUNPNQMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC2=CC=CC=C21)C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide |
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